1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-(4-hydroxy-5-methyl-1-propan-2-ylpyrazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-5(2)11-6(3)9(13)8(10-11)7(4)12/h5,13H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDOGTQPNHYCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-69-4 | |
| Record name | 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrazoles depending on the substituent used.
Scientific Research Applications
1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxy group and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Hydroxy Group Position : The target compound’s 4-OH group differs from analogs like Compound 4 (5-OH) and the phenyl-substituted derivative in . Position 4 hydroxy may influence hydrogen-bonding networks and acidity compared to position 5 .
- Crystallinity : Derivatives like 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-one exhibit chair conformations in piperidine rings, as seen in crystallographic studies , suggesting similar structural rigidity in the target compound.
Research Findings and Data Tables
Table 2: Analytical Data for Selected Compounds
Biological Activity
1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one, also known as EVT-2794548, is a member of the pyrazole family characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, including anti-inflammatory and analgesic activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
The chemical formula for this compound is , with a molecular weight of approximately 182.23 g/mol. The structural representation includes an isopropyl group at the first position and hydroxyl and methyl substitutions at the fourth and fifth positions, respectively.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, potentially leading to therapeutic effects. The following sections detail specific activities observed in research studies.
Anti-inflammatory Activity
Research has indicated that this compound may exhibit anti-inflammatory properties. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in cultured macrophages. The mechanism is believed to involve the modulation of signaling pathways associated with inflammatory responses.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Macrophage Cell Line | Inhibition of TNF-alpha production | |
| Animal Model | Reduced edema in paw inflammation model |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits selective activity against certain Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicate significant effectiveness against these pathogens.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 | Selective activity |
| Enterococcus faecalis | 64 | Moderate effectiveness |
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown promising results. In vitro assays using human cancer cell lines revealed that it can induce cytotoxicity, particularly in A549 lung cancer cells. The compound's structural features contribute to its ability to disrupt cellular viability.
Table 3: Anticancer Activity Results
| Cell Line | Treatment Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| A549 | 100 | 63.4 |
| HCT116 | 50 | 45.7 |
The mechanism through which this compound exerts its biological effects appears to involve enzyme inhibition and receptor modulation. This compound may act on specific targets within biochemical pathways, influencing cellular processes related to inflammation and cell proliferation.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Case Study on Anti-inflammatory Effects : A study involving the administration of the compound in a murine model demonstrated a significant reduction in inflammatory markers compared to control groups.
- Antimicrobial Efficacy Assessment : Clinical isolates were tested against varying concentrations of the compound, confirming its potential as a lead candidate for developing new antimicrobial agents.
- Anticancer Screening : A series of derivatives were synthesized based on the core structure, leading to enhanced anticancer activity in modified compounds compared to the parent structure.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-[4-hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one and its derivatives?
The compound is synthesized via coupling reactions involving pyrazole intermediates. For example, a carboxamide intermediate can be prepared by reacting 3-acetyl-1H-pyrazole-5-carboxylic acid (VIII) with a substituted pyrazole derivative (VII) using T3P (1-propanephosphonic acid cyclic anhydride) as a coupling agent in dichloromethane (DCM) under nitrogen at controlled temperatures (5–10°C). DIPEA (N,N-diisopropylethylamine) is used as a base to facilitate the reaction . Similar protocols are adapted for pyrazole-based androgen receptor antagonists, emphasizing the importance of reaction temperature and stoichiometric ratios .
Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?
X-ray crystallography is the primary method. The compound’s pyrazole core and substituent conformations are resolved using SHELX programs (e.g., SHELXL for refinement). The structure is validated via R-factor analysis and hydrogen-bonding networks. For example, pyrazoline derivatives with similar substituents exhibit dihedral angles between aromatic rings and pyrazole planes, which are refined using SHELXL’s least-squares algorithms .
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR : and NMR to confirm substituent positions (e.g., methyl, hydroxy, and isopropyl groups).
- IR : Identification of carbonyl (C=O) and hydroxyl (O–H) stretches.
- Mass spectrometry : High-resolution MS for molecular ion ([M+H]) validation. These methods align with protocols for structurally related pyrazole derivatives .
Advanced Research Questions
Q. What challenges arise in resolving structural ambiguities during crystallographic analysis, and how are they addressed?
Ambiguities in hydrogen bonding or disorder in substituents (e.g., isopropyl groups) are resolved using iterative refinement in SHELXL. For example, partial occupancy of solvent molecules or disordered methyl groups requires constrained refinement and thermal parameter adjustments. The "ISOR" and "SIMU" restraints in SHELXL are critical for stabilizing anisotropic displacement parameters .
Q. How do steric and electronic effects of substituents influence the compound’s biological activity?
Substituents like the 4-hydroxy group and isopropyl moiety impact steric bulk and hydrogen-bonding capacity. In androgen receptor antagonists, the hydroxy group enhances binding affinity by forming hydrogen bonds with the receptor’s catalytic site, while the isopropyl group stabilizes hydrophobic interactions. SAR studies on related pyrazole derivatives suggest that electron-withdrawing substituents (e.g., halogens) improve potency by modulating electron density at the pyrazole ring .
Q. What strategies are used to validate synthetic yields and purity in multistep syntheses?
- HPLC : Reverse-phase chromatography to assess purity (>95%).
- TLC : Monitoring reaction progress using silica gel plates.
- Recrystallization : Solvent optimization (e.g., ethanol/water mixtures) to isolate pure crystals. These methods are validated against reference standards for pyrazole intermediates .
Q. How are computational methods integrated with experimental data to predict the compound’s reactivity or binding modes?
Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals (HOMO/LUMO) to explain electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets, such as androgen receptors. For example, docking studies on similar pyrazole carboxamides reveal key π-π stacking and hydrogen-bonding interactions with AR’s ligand-binding domain .
Data Contradictions and Analytical Challenges
Q. How are discrepancies in biological activity data between in vitro and in vivo studies reconciled?
Discrepancies often arise from metabolic stability or bioavailability. For example, pyrazole derivatives with high in vitro AR antagonism may show reduced in vivo efficacy due to rapid hepatic clearance. Solutions include:
Q. What factors contribute to variability in crystallographic data for structurally similar pyrazole derivatives?
Variability stems from:
- Solvent effects : Polar solvents (e.g., DMF) may induce different crystal packing.
- Temperature : Low-temperature crystallography (e.g., 100 K) reduces thermal motion artifacts.
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) are characterized via PXRD .
Methodological Recommendations
Q. What quality control measures ensure reproducibility in synthetic protocols?
Q. How can researchers optimize reaction conditions to minimize by-products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
